molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B3255171 Bisphenol A diglycidyl ether CAS No. 25085-99-8

Bisphenol A diglycidyl ether

Cat. No.: B3255171
CAS No.: 25085-99-8
M. Wt: 340.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Description

Significance of DGEBA in Thermosetting Polymer Systems

DGEBA-based epoxy resins are integral to the production of thermosetting polymers, which are materials that irreversibly harden when cured. specialchem.com This curing process, typically involving hardeners like polyamines, aminoamides, and phenolic compounds, results in a cross-linked network structure. wikipedia.orgmdpi.com This structure imparts a range of desirable properties to the final material, including:

Excellent Mechanical Strength: Cured DGEBA resins exhibit high tensile strength and modulus, making them suitable for structural applications. specialchem.comontosight.ai

Strong Adhesion: The presence of polar hydroxyl groups in the cured resin promotes strong adhesion to a wide variety of substrates. researchgate.net

Chemical and Thermal Resistance: The cross-linked nature of the polymer provides excellent resistance to chemicals and heat. acs.orgontosight.ai

Electrical Insulation: DGEBA-based materials are excellent electrical insulators, leading to their widespread use in electronics. ontosight.aiirjet.net

These properties make DGEBA a critical component in a multitude of applications, including fiber-reinforced composites, adhesives, coatings, and electronic components. researchgate.netontosight.ai

Evolution of Research Perspectives on DGEBA

Initial research on DGEBA focused on its fundamental synthesis and curing chemistry. Over the decades, the research landscape has evolved significantly, driven by the need to enhance its intrinsic properties and expand its application range. A major focus has been on improving the toughness of inherently brittle DGEBA resins. acs.org This has led to extensive research on incorporating various toughening agents, such as rubber additives and thermoplastics. specialchem.comscirp.org

Furthermore, the advent of nanotechnology has opened new avenues for creating DGEBA-based nanocomposites with enhanced properties. Researchers have investigated the addition of nanofillers like nanoclay and silica (B1680970) nanoparticles to improve mechanical characteristics such as elastic modulus and fracture toughness. irjet.netpolyu.edu.hk Concurrently, there is a growing trend towards developing more sustainable and bio-based alternatives to traditional petroleum-derived DGEBA, with researchers exploring precursors from renewable resources like vegetable oils and diphenolic acid. researchgate.netresearchgate.net

Scope and Objectives of Current Academic Inquiry

Contemporary academic research on DGEBA is multifaceted, with several key objectives:

Performance Enhancement: A primary goal is to further improve the mechanical, thermal, and chemical properties of DGEBA-based materials. This includes studies on novel curing agents, toughening mechanisms, and the development of advanced composites. researchgate.neted.ac.uk

Multi-functional Materials: There is a growing interest in developing DGEBA resins with additional functionalities, such as flame retardancy, weather resistance, and self-healing capabilities. researchgate.netspecialchem.com

Sustainable Alternatives: A significant portion of current research is dedicated to the synthesis of bio-based epoxy resins to reduce the environmental footprint associated with petroleum-based DGEBA. acs.orgresearchgate.net

Advanced Modeling and Simulation: Molecular dynamics simulations are increasingly being used to understand the curing process, predict material properties, and design new DGEBA-based systems at the nanoscale. acs.orgfrontiersin.org

Novel Applications: Researchers are continuously exploring new applications for DGEBA-based materials, particularly in high-tech fields like aerospace, automotive, and electronics. researchgate.netpolymerinnovationblog.com

Interactive Data Table: Key Research Findings on DGEBA Modification

ModifierEffect on DGEBA ResinKey Findings
NanoclayIncreased elastic modulus and fracture toughnessA study showed that while nanoclay addition improved certain mechanical properties, it also led to a reduction in failure strength and strain. polyu.edu.hk
SiO2 NanoparticlesImproved mechanical and thermal propertiesResearch indicated that a specific weight percentage of SiO2 nanoparticles could significantly enhance fracture toughness and thermal stability. irjet.net
Hydroxyl-terminated polybutadiene (B167195) (HTPB)Increased tensile strength, toughness, and impact strengthModification with HTPB was found to improve toughness without compromising the thermal stability of the DGEBA resin system. scirp.org
Multifunctional Epoxy SystemsIncreased tensile strengthBlending DGEBA with small amounts of di- and tri-functional epoxy systems demonstrated a notable increase in tensile strength. ed.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
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InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
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InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
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Molecular Formula

C21H24O4, Array
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Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID6024624
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Molecular Weight

340.4 g/mol
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Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
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Vapor Density

Relative vapor density (air = 1): 11.7
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
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Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
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Chemical and Physical Properties of Dgeba

The utility of Diglycidyl Ether of Bisphenol A (DGEBA) in a wide array of applications stems directly from its distinct chemical structure and physical characteristics.

DGEBA is an organic compound with the chemical formula C₂₁H₂₄O₄. ontosight.ai It is synthesized from the reaction of bisphenol A and epichlorohydrin (B41342). wikipedia.orgontosight.ai The resulting molecule features two epoxide functional groups, which are key to its reactivity and polymerization. ontosight.ai Commercial DGEBA is typically a colorless to pale straw-colored viscous liquid. wikipedia.org

Interactive Data Table: Physical and Chemical Properties of DGEBA

PropertyValue
Chemical FormulaC₂₁H₂₄O₄
AppearanceColorless to pale straw-colored viscous liquid wikipedia.org
Number Average Molecular Weight (Mn)~375 g/mol scirp.org
Glass Transition Temperature (Tg)56.23 °C irjet.net
Tensile Strength (cured)90 - 120 MPa specialchem.com
Tensile Modulus (cured)3100 - 3800 MPa specialchem.com

Synthesis and Manufacturing Processes

The primary industrial synthesis of DGEBA involves the O-alkylation of bisphenol A with epichlorohydrin (B41342), typically in the presence of a basic catalyst. wikipedia.orgijirset.com This reaction produces DGEBA along with some oligomers. The degree of polymerization is generally low. wikipedia.org

The remarkable properties of DGEBA-based materials are realized through polymerization, a process commonly referred to as curing. This involves the reaction of the epoxy groups of the DGEBA resin with a curing agent (hardener). The most common curing agents are polyamines, aminoamides, and phenolic compounds. wikipedia.org The curing reaction involves the opening of the epoxide ring by the hardener, leading to the formation of a highly cross-linked, three-dimensional network. researchgate.net This process is often initiated or accelerated by heat. The specific curing agent and conditions used significantly influence the final properties of the thermoset polymer. mdpi.com

Applications in Advanced Materials

Classical and Advanced Synthetic Pathways for DGEBA Homologs

The production of DGEBA and its homologs primarily relies on well-established condensation reactions, while more advanced techniques are being explored for the creation of specialized graft copolymers.

Epichlorohydrin (B41342) Condensation Approaches

The most common method for synthesizing DGEBA is the condensation reaction of bisphenol A (BPA) with epichlorohydrin (ECH). ontosight.aishowa-america.comresearchgate.net This process is typically catalyzed by a base, such as sodium hydroxide (B78521), and results in the formation of DGEBA along with some oligomeric species. researchgate.netwikipedia.org The degree of polymerization is a key parameter, with lower values indicating a higher monomer content. wikipedia.org

The reaction proceeds through the O-alkylation of BPA with ECH. wikipedia.org The process can be carried out in one or two steps. The one-step process involves the simultaneous reaction and dehydrochlorination, while the two-step synthesis first forms chlorohydrin ethers, which are then dehydrochlorinated in a subsequent step. researchgate.net The yield and properties of the resulting DGEBA are influenced by several factors, including the molar ratio of ECH to BPA, the concentration of the sodium hydroxide catalyst, reaction temperature, and reaction time. researchgate.net For instance, one study found that a yield of 80.1% could be achieved with a 10:1 molar ratio of ECH to BPA, a 30% mass fraction of sodium hydroxide, a reaction temperature of 75°C, and a reaction time of 170 minutes. researchgate.net

ParameterConditionResulting DGEBA Yield
Molar Ratio (ECH:BPA)10:180.1%
NaOH Concentration30%
Reaction Temperature75 °C
Reaction Time170 min
Data derived from a study on the synthesis of DGEBA. researchgate.net

Anionic Copolymerization Techniques for DGEBA-Grafted Systems

Advanced synthetic strategies, such as anionic copolymerization, are employed to create DGEBA-grafted copolymers with tailored properties. researchgate.nettandfonline.com This technique allows for the grafting of DGEBA onto a polymer backbone, such as polyaniline (PANI). researchgate.nettandfonline.com The process often involves a metalation reaction to initiate the grafting. researchgate.nettandfonline.com

In one approach, N-grafted polyaniline with DGEBA was synthesized via anionic copolymerization. researchgate.nettandfonline.com This involved a metalation reaction to facilitate the grafting of DGEBA onto both emeraldine (B8112657) salt polyaniline (PANI-ES) and leucoemeraldine base polyaniline (PANI-LEB). researchgate.nettandfonline.com Spectroscopic analysis confirmed that grafting occurred, alongside side reactions like cross-linking and DGEBA homopolymerization. researchgate.net The oxidation state of the PANI was found to influence the gel content and molecular weight distribution of the resulting copolymers. researchgate.nettandfonline.com

Design and Synthesis of DGEBA Analogs and Derivatives

The development of DGEBA analogs and derivatives is driven by the need for enhanced performance characteristics, such as flame retardancy, and the increasing demand for sustainable, bio-based alternatives.

Phosphorus-Based Reactive DGEBA Analogs for Enhanced Performance

To improve the fire performance of epoxy resins, phosphorus-containing analogs of DGEBA have been synthesized. udayton.eduresearchgate.netglobalauthorid.com These reactive flame retardants are designed to be chemically similar to DGEBA, allowing for their incorporation into epoxy matrices. udayton.eduresearchgate.net One such analog, referred to as P-DGEBA, was developed through two different synthetic routes. udayton.eduresearchgate.net

The polymerization behavior of P-DGEBA, when blended with DGEBA and an aliphatic amine curing agent, has been studied using techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). researchgate.net These analyses help to determine the curing behavior and the glass transition temperature (Tg) of the resulting composites. researchgate.net While thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) suggested a condensed-phase flame retardant mechanism, cone calorimetry indicated a vapor-phase activity. researchgate.net Other research has focused on synthesizing phosphazene-containing epoxy oligomers by reacting hexachlorocyclotriphosphazene (HCP) with phenol (B47542) and bisphenol A in the presence of excess epichlorohydrin. mdpi.com Additionally, novel flame retardants containing phosphorus, nitrogen, and silicon have been synthesized and blended with DGEBA to enhance its flame retardancy. acs.org

PropertyObservation
Glass Transition Temperature (Tg)P-DGEBA composites showed a 10°C higher Tg than DGEBA-based composites. researchgate.net
Curing BehaviorP-DGEBA/DGEBA blends polymerized effectively with an amine curing agent. researchgate.net
Flame Retardancy MechanismMixed results, suggesting both condensed and vapor phase activity. researchgate.net
Data from studies on Phosphorus-Based DGEBA Analogs. researchgate.net

Bio-Based Precursors for Sustainable DGEBA Alternatives

The quest for sustainability has led to the exploration of various bio-based precursors as substitutes for BPA in the synthesis of epoxy resins. researchgate.netacs.org These renewable resources include lignin (B12514952), vanillin (B372448), and isosorbide (B1672297). researchgate.netacs.orgacs.orgdtu.dk

Lignin-based alternatives: Lignin, an abundant and renewable aromatic biopolymer, is a promising candidate for replacing BPA. dtu.dknih.gov Glycidation of lignin with epichlorohydrin, a process analogous to DGEBA synthesis, is a common modification strategy. dtu.dk Studies have shown that glycidated lignin can substitute a significant portion of DGEBA in formulations, leading to improved thermal and mechanical properties. dtu.dk Lignin can also be modified to create curing agents for DGEBA systems. nih.gov

Vanillin-derived epoxies: Vanillin, a derivative of lignin, can be used to synthesize high-performance epoxy resins. acs.orgacs.orgresearchgate.net Divanillin-based epoxy precursors have been developed and show promise as DGEBA substitutes, offering high glass transition temperatures and thermal degradation properties comparable to traditional DGEBA networks. acs.orgacs.org Research has also demonstrated the synthesis of vanillin-based epoxy resins with improved mechanical properties, such as higher tensile strength and impact strength compared to DGEBA. researchgate.netcnrs.frgdut.edu.cn

Isosorbide-based epoxies: Isosorbide, a non-toxic, sugar-based material, offers a renewable alternative to BPA. acs.orgnih.gov The diglycidyl ether of isosorbide (DGEI) and other isosorbide-based bis-epoxides have been synthesized and studied. acs.orgnih.govrsc.org These bio-based epoxies have shown potential as less sensitizing replacements for DGEBA. acs.orgnih.gov The synthesis of isosorbide-based dimethacrylic monomers as potential replacements for BPA in dental applications has also been investigated. nih.gov

Bio-Based PrecursorKey Findings
LigninGlycidated lignin can replace up to 33 wt% of DGEBA, enhancing thermal and mechanical properties. dtu.dk
VanillinDivanillin platforms yield thermosets with Tα from 140 to 200 °C and comparable thermal degradation to DGEBA networks. acs.org Vanillin-based resins have shown higher tensile and impact strength. researchgate.net
IsosorbideIsosorbide-based bis-epoxides are significantly less sensitizing than DGEBA. acs.orgnih.gov They are considered a viable replacement for DGEBA resins, with comparable or better tensile and impact strength. rsc.org
Data from research on bio-based DGEBA alternatives. acs.orgacs.orgdtu.dkresearchgate.netnih.govrsc.org

Fundamental Curing Mechanisms of DGEBA

The curing of DGEBA can be initiated through various chemical pathways, with amine, hydroxyl, and anhydride (B1165640) reactions being the most common for thermal curing, while photo-initiation provides an alternative route.

Amine-Epoxide Reaction Kinetics and Pathways

The reaction between an epoxy group and an amine is a nucleophilic substitution reaction that proceeds in a stepwise manner. Primary amines contain two active hydrogens, allowing them to react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group. The reaction is characterized by the opening of the epoxide ring by the amine.

The curing of DGEBA with a primary amine, such as 4,4'-diaminodiphenyl sulfone (DDS), involves a two-step addition reaction. The first step is the reaction of a primary amine with an epoxy group to form a secondary amine. This is followed by the reaction of the newly formed secondary amine with another epoxy group, leading to a branched structure. The reaction of secondary amines is generally slower than that of primary amines due to increased steric hindrance. cnrs.fr

When a curative like diethanolamine (B148213) (DEA) is used, which contains both a secondary amine and hydroxyl groups, the initial reaction is a rapid "adduct-forming" reaction between the secondary amine of DEA and an epoxide group of DGEBA. osti.govornl.gov This initial fast reaction results in a tertiary amine adduct. osti.govscience.gov The reaction enthalpy for epoxy-amine reactions typically ranges from 99 to 110 kJ/mol, indicating a complete conversion of the epoxy groups. researchgate.net

Primary Amine-Epoxide Addition: R-NH₂ + CH₂(O)CH- → R-NH-CH₂-CH(OH)-

Secondary Amine-Epoxide Addition: R-NH-CH₂-CH(OH)- + CH₂(O)CH- → R-N(CH₂-CH(OH)-)₂

Hydroxyl-Epoxide Reaction Dynamics

Following the initial amine-epoxide reaction, particularly when using curatives like diethanolamine, a slower "gelation" reaction occurs involving the hydroxyl groups and remaining epoxide groups. ornl.govosti.gov This hydroxyl-epoxide reaction, also known as etherification, is significantly slower than the amine addition reactions at typical curing temperatures. cnrs.fr

The kinetics of this reaction are complex and can be influenced by the reaction conditions. At lower temperatures (below approximately 70°C), the reaction is catalyzed by the tertiary amine formed during the initial adduct formation. osti.govosti.gov This catalysis proceeds through the formation of a zwitterion transition state complex. osti.gov However, at higher temperatures, the catalytic activity of the tertiary amine diminishes, and the reaction becomes non-activated. osti.gov The etherification reaction contributes to the formation of a more highly crosslinked and glassy thermoset. osti.gov

The reaction can be represented as: R-OH + CH₂(O)CH- → R-O-CH₂-CH(OH)-

The study of DGEBA cured with diethanolamine has shown that the hydroxyl-epoxide reaction requires two activation energies for a complete description, with values of 62.1 kJ/mole and 45.1 kJ/mole. osti.gov

Anhydride Curing Process Analysis

The curing of DGEBA with anhydrides is a complex process that typically requires the presence of a catalyst, such as a tertiary amine, to proceed at a reasonable rate. researchgate.net The reaction mechanism involves multiple steps. Initially, the anhydride ring is opened by a hydroxyl group present on the epoxy resin backbone, forming a monoester with a free carboxylic acid group. This carboxylic acid then reacts with an epoxide ring to form a diester. A newly formed hydroxyl group can then react with another epoxy group, leading to an ether linkage and further crosslinking. researchgate.net

The reaction between the anhydride and the epoxy resin is influenced by temperature. nih.gov Compared to amine curing, anhydride curing generally results in lower shrinkage and products with excellent heat resistance and electrical insulation properties. nih.gov The decomposition of DGEBA cured with 4-methyl tetrahydrophthalic anhydride (MeHHPA) in near-critical water has been studied, revealing that the ester groups in the main chains are the first to break. rsc.org The activation energy for the decomposition of this system was found to be 170.7 kJ mol⁻¹. rsc.org

Accelerators are often employed in epoxy-anhydride systems to control the curing cycle. youtube.com These can be either active catalysts, which are added just before use, or latent catalysts, which can be pre-mixed with the anhydride. youtube.com

Photo-Initiated Cationic Polymerization Studies

Photo-initiated cationic polymerization offers a rapid and energy-efficient method for curing DGEBA resins. researchgate.net This process involves the use of a photoinitiator that, upon exposure to UV radiation, generates a cationic species (a strong acid) that initiates the ring-opening polymerization of the epoxy groups. researchgate.net The polymerization can proceed even after the light source is removed, a phenomenon known as "dark cure."

Commonly used photoinitiators include iodonium (B1229267) salts, such as bis(4-isobutylphenyl)iodonium hexafluorophosphate. researchgate.net To enhance the efficiency of the photoinitiator at specific wavelengths, a photosensitizer like 9,10-dibutoxy-9,10-dihydroanthracene can be used. researchgate.net The addition of alcohols, active monomers, and radical photoinitiators can further increase the conversion of epoxy groups. researchgate.net For instance, in the presence of a photoinitiator and photosensitizer, the epoxy conversion of DGEBA can reach over 70% at room temperature and nearly 80% at 60°C. researchgate.net

The addition of a hyperbranched epoxy resin to the DGEBA formulation has been shown to increase the UV conversion and reduce the gelation time during photo-initiated cationic polymerization. nih.gov

Kinetic Investigations of DGEBA Polymerization

The study of curing kinetics is crucial for understanding the relationship between the structure, processing, and properties of DGEBA thermosets. Differential scanning calorimetry (DSC) is a widely used technique for these investigations.

Isothermal and Non-Isothermal Curing Kinetics

Both isothermal and non-isothermal DSC methods are employed to study the curing kinetics of DGEBA. In non-isothermal DSC, the sample is heated at a constant rate, and the exothermic heat flow associated with the curing reaction is measured as a function of temperature. scientific.netresearchgate.net As the heating rate increases, the exothermic peak temperature also increases. scientific.netresearchgate.net

From non-isothermal DSC data, kinetic parameters such as the activation energy (Ea), pre-exponential factor (A), and reaction order (n) can be determined using model-free kinetics methods like the Kissinger and Ozawa methods. scientific.netresearchgate.net These methods assume that the activation energy is a function of the degree of conversion.

Table 1: Non-Isothermal Curing Parameters for DGEBA with a Cycloaliphatic Amine Hardener at Different Heating Rates scientific.netresearchgate.net

Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)
558.778.4
7.561.282.1
1063.585.3
12.565.187.9
1567.290.5

This is an interactive table. You can sort the columns by clicking on the headers.

In isothermal DSC, the sample is held at a constant temperature, and the heat flow is measured as a function of time. researchgate.net The data from isothermal experiments can be used to determine the reaction model more accurately because the rate constant is constant at a given temperature. researchgate.net The Kamal-Sourour autocatalytic model is often used to describe the isothermal curing of DGEBA systems, as it accounts for the catalytic effect of hydroxyl groups formed during the reaction. researchgate.netelsevierpure.com In some cases, a diffusion-controlled model needs to be incorporated to accurately describe the entire curing process. researchgate.net

The study of a DGEBA system with a phthalide-containing aromatic diamine showed that the Kamal autocatalytic model provided a good fit for the experimental data up to the onset of the diffusion control stage. researchgate.net

Influence of Catalysts and Accelerators on Reaction Rates

The rate of the curing reaction in DGEBA systems can be significantly enhanced by the introduction of catalysts and accelerators. These chemical agents function by lowering the activation energy of the ring-opening polymerization of the epoxy groups, thereby increasing the reaction speed.

Commonly used accelerators for DGEBA resins, particularly when cured with anhydrides, include tertiary amines, imidazoles, and substituted ureas. youtube.com For instance, in DGEBA/dicyandiamide (DICY) systems, accelerators like benzyldimethylamine (BDMA), Monuron, and 2-methyl imidazole (B134444) are employed. researchgate.net Studies have shown that while BDMA initiates the cure at an earlier stage with a broader reaction peak, Monuron provides a narrower peak and better cure latency. researchgate.net The choice between active and latent catalysts is also crucial; active catalysts react readily, while latent catalysts remain stable until activated by heat, a desirable trait for processes requiring extended pot life. youtube.com

Pressure Effects on Polymerization Progress

The application of high pressure exerts a notable influence on the polymerization of DGEBA resins. Research has demonstrated that compression can significantly shorten the reaction time. rsc.orgrsc.org For instance, in DGEBA systems cured with various amine hardeners, increasing pressure was found to accelerate the curing process. rsc.org

However, this acceleration is often accompanied by a decrease in the final monomer conversion and the glass transition temperature (Tg) of the cured product. rsc.orgrsc.org This phenomenon is attributed to the premature vitrification of the system under pressure, which restricts molecular mobility and halts the reaction before full conversion is achieved. rsc.org A linear relationship has been observed between the time to vitrification and the degree of monomer conversion under high pressure. rsc.orgrsc.org

Furthermore, the activation volume, a measure of the change in volume during the formation of the transition state, has been found to be negative for these reactions, lying in the range of -18 to -38 cm³/mol. rsc.orgrsc.org This negative value indicates that the reaction is favored by an increase in pressure. The specific value of the activation volume is dependent on the chemical structure of the curing agent and the thermodynamic conditions. rsc.orgrsc.org Interestingly, at very high pressures (e.g., above 300 MPa for a DGEBA–2-ethylhexylamine system), the reaction rate can begin to slow down as the initial viscosity of the system becomes excessively high, impeding monomer diffusion. rsc.org

Gelation and Vitrification Phenomena

The curing of DGEBA resin is characterized by two critical physical transformations: gelation and vitrification. polymerinnovationblog.com

Gelation marks the incipient formation of an infinite, crosslinked network. polymerinnovationblog.com At this point, the resin transitions from a viscous liquid to an elastic solid, losing its ability to flow. polymerinnovationblog.com This defines the upper limit of the material's workable life. polymerinnovationblog.com The gel point is primarily governed by the stoichiometry of the resin and hardener. polymerinnovationblog.com

Vitrification is the process where the curing system transforms into a glassy state. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the reacting mixture increases to the point where it equals the curing temperature (T_cure). polymerinnovationblog.com Upon vitrification, the reaction rate dramatically slows down and becomes controlled by diffusion, as molecular mobility is severely restricted. polymerinnovationblog.com Vitrification is a reversible process; the material can be returned to a liquid or gel state by heating it above its Tg. polymerinnovationblog.com

The interplay between gelation and vitrification is crucial in determining the final properties of the cured resin. If vitrification occurs before gelation, a poorly crosslinked and brittle material may result. The time to both gelation and vitrification is influenced by the curing temperature and the presence of additives. For example, the addition of nanoclay to a DGEBA system was found to decrease both the gelation and vitrification times. researchgate.net

Network Formation Dynamics in DGEBA Systems

The architecture of the polymer network formed during the curing of DGEBA resin is a primary determinant of its ultimate physical and mechanical properties. The dynamics of this network formation are influenced by several key factors.

Influence of Curing Agents on Crosslink Density and Network Structure

Amine-based curing agents are widely used with DGEBA. The structure of the amine, whether it is aliphatic or aromatic, and the number of active hydrogens significantly impact the network. For example, studies comparing different amine hardeners have shown that the crosslink density and glass transition temperature (Tg) of the resulting epoxy network vary considerably. doi.orgnih.gov Aromatic diamines, such as 4,4′-diaminodiphenyl sulfone (DDS), generally lead to networks with higher thermal stability compared to those cured with aliphatic amines like triethylenetetramine (B94423) (TETA). nih.gov

The stoichiometric ratio of the curing agent to the epoxy resin is also a critical parameter. The maximum glass transition temperature, often indicative of the optimal crosslink density for thermal resistance, is typically achieved at a specific stoichiometric ratio. researchgate.net For instance, in a DGEBA/dicyandiamide system, the highest Tg was obtained at a stoichiometric ratio of 0.65. researchgate.net

Furthermore, the reactivity of the amine hydrogens can differ. In systems like DGEBA cured with 4,4'-diaminodiphenylmethane (DDM), the reactivity of secondary amino hydrogens is found to be lower than that of primary amino hydrogens, influencing the topology of the developing network. unl.edu

The type of curing agent also affects the mechanical properties. For example, DGEBA cured with an aromatic hardener like DDS exhibits higher compressive strength compared to systems cured with aliphatic (TETA) or cycloaliphatic (IPDA) hardeners. nih.gov

Curing AgentTypeEffect on DGEBA NetworkReference
4,4′-diaminodiphenyl sulfone (DDS)Aromatic AmineHigh thermal stability, high compressive strength. nih.gov
Triethylenetetramine (TETA)Aliphatic AmineLower thermal stability and compressive strength compared to aromatic amines. nih.gov
Isophorone diamine (IPDA)Cycloaliphatic AmineIntermediate properties between aliphatic and aromatic amine-cured systems. nih.gov
Dicyandiamide (DICY)Latent Curing AgentRequires an accelerator; Tg is highly dependent on the stoichiometric ratio. researchgate.net
4,4′-diaminodiphenylmethane (DDM)Aromatic AmineDifferent reactivities of primary and secondary amines influence network topology. unl.edu
Hexahydrophthalic anhydride (HHPA)AnhydrideResults in ester linkages; network properties differ from amine-cured systems. doi.org
Phenolic novolac (PN)PhenolicProvides high stability under γ-ray irradiation. doi.org

Role of Impurities and Additives on Network Evolution

The evolution of the DGEBA network can be significantly affected by the presence of impurities and the intentional addition of various substances. These components can alter reaction kinetics, influence network homogeneity, and ultimately modify the final properties of the cured material.

For example, the presence of hydroxyl groups, which can be impurities or formed during the reaction, can catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis. unl.edu Additives such as thermoplastics are often incorporated to improve the toughness of the inherently brittle epoxy network. These modifiers can phase-separate during curing, leading to a multiphase morphology that can dissipate energy and prevent crack propagation.

Fillers, such as aluminum particles or nanoclays, can also influence the network. The addition of aluminum can have a complex effect on the thermal degradation behavior of the epoxy. researchgate.net Nanoclays have been shown to accelerate the curing process, reducing the time to both gelation and vitrification. researchgate.net

Regioisomerism Effects on Network Formation and Morphology

Regioisomerism, the variation in the position of functional groups on the monomer backbone, can have a profound impact on network formation and the resulting properties, a factor that is often overlooked. While much of the research focuses on DGEBA, studies on its analogue, diglycidyl ether of bisphenol F (DGEBF), have highlighted the importance of isomerism. DGEBF exists as three regioisomers: para-para (pp), para-ortho (po), and ortho-ortho (oo). whiterose.ac.uknih.gov

Research has demonstrated that the properties of DGEBF networks are significantly dependent on the isomeric composition. whiterose.ac.uk For instance, networks with a higher content of the ortho-substituted isomer exhibit lower glass transition temperatures, reduced crosslink density, and decreased chemical resistance compared to their para-substituted counterparts. whiterose.ac.uknih.gov This is attributed to the steric hindrance and altered reactivity associated with the ortho position, which affects how the network can form. nih.gov

Similarly, the isomeric structure of the curing agent also plays a crucial role. For example, when curing triglycidyl-para-aminophenol (TGpAP) with different isomers of diaminodiphenyl sulfone (DDS), it was found that the more reactive 3,3′-DDS led to faster initial reaction rates and the formation of a less homogeneous network compared to the 4,4′-DDS isomer. nih.gov This difference in network homogeneity, in turn, affects the final glass transition temperature. nih.gov These findings underscore that subtle changes in the chemical structure of either the epoxy resin or the curing agent can lead to significant variations in network formation and the ultimate performance of the material.

Interpenetrating Polymer Network (IPN) Formation Kinetics

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked networks are synthesized in the presence of each other, resulting in physically interlocked chains without covalent bonds between the individual networks. The formation kinetics of these networks are critical as they dictate the degree of phase separation, morphology, and ultimately, the final properties of the material. In systems involving Diglycidyl bisphenol A (DGEBA) resin, the kinetics are often studied in the context of reaction-induced phase separation (RIPS).

The process typically begins with a homogeneous mixture of the DGEBA resin, its curing agent, and the monomers for the second network. As the polymerization of one or both networks proceeds, the molecular weight increases, leading to a decrease in the entropy of mixing. This reduction in thermodynamic compatibility drives the system to phase separate. nih.gov The timing and rate of this phase separation relative to the network gelation are crucial. The mechanism of phase separation can be either spinodal decomposition, often leading to co-continuous phases, or nucleation and growth, which typically forms discrete, dispersed domains. kuleuven.be

Case 1: Dimethacrylate Network Cures First: When using a low-temperature initiator for bisGMA, this network gels before the DGEBA epoxy. The cure rate of the dimethacrylate is accelerated due to the plasticizing effect of the unreacted DGEBA and an accelerated decomposition of its initiator (TBPEH) by the imidazole epoxy catalyst. However, the high degree of crosslinking in the first-formed methacrylate (B99206) network can trap the epoxy components, leading to vitrification before the epoxy cure is complete. This results in a reduced final conversion for the DGEBA network. researchgate.net

Case 2: Simultaneous Cure: When the epoxy cures at a similar rate to the methacrylate groups, a more homogeneous system can be achieved. The rapid formation of both networks interlocks them at low degrees of conversion, suppressing large-scale phase separation. researchgate.net

These kinetic interactions directly influence the final material properties. For instance, in DGEBA/bisGMA IPNs, phase separation still occurs, but on a nanometer scale, with domain sizes reported to be around 6-7 nm. researchgate.net The specific kinetics of the system, including the relative reaction rates and the point of gelation for each network, are key determinants of the final morphology.

The following table summarizes the kinetic and morphological findings from a study on a DGEBA/bisGMA IPN system, demonstrating the impact of cure order.

Curing System ConfigurationKinetic ObservationsMorphological Outcome
bisGMA Cures First (bisGMA/TBPEH:DGEBA/1-MeI)- Dimethacrylate conversion is enhanced by plasticization from DGEBA.- Dimethacrylate cure rate is increased by accelerated initiator decomposition.- Final epoxy conversion is reduced due to vitrification.Phase separation with domains on the scale of 6-7 nm. researchgate.net
Simultaneous Cure (bisGMA/DHBP:DGEBA/1-MeI)- Epoxy and methacrylate groups cure at similar rates.- Methacrylate cure rate is also increased via accelerated initiator decomposition.More homogeneous system due to rapid interlocking of the networks at low conversion. researchgate.net

Toughening Mechanisms and Approaches

The inherent brittleness of DGEBA resins, a consequence of their highly cross-linked network structure, is a significant drawback. Toughening strategies are therefore crucial for expanding their operational range. These approaches primarily focus on introducing mechanisms for energy dissipation within the epoxy matrix, thereby increasing its resistance to fracture.

The effectiveness of this toughening method is highly dependent on several factors, including the miscibility of the toughening agent with the epoxy resin, the particle size and distribution of the rubbery phase, and the interfacial adhesion between the dispersed phase and the epoxy matrix. For instance, research has shown that the addition of CTBN to DGEBA can lead to a substantial increase in fracture toughness, although often at the expense of a reduction in the glass transition temperature (Tg) and modulus of the material.

Table 1: Effect of CTBN on Mechanical Properties of DGEBA Resin

PropertyUnmodified DGEBADGEBA + 10 phr CTBN
Fracture Toughness (KIC, MPa·m1/2)0.61.8
Glass Transition Temperature (Tg, °C)170155
Young's Modulus (GPa)3.22.8

Studies have demonstrated that the addition of hydroxyl-terminated hyperbranched polyesters to DGEBA can significantly improve its fracture toughness without a substantial decrease in its thermal stability. The degree of improvement is often dependent on the molecular weight and concentration of the HBP. For example, the incorporation of a hyperbranched polyester (B1180765) into a DGEBA/anhydride system has been shown to increase the fracture toughness by over 100%.

Table 2: Influence of Hyperbranched Polyester on DGEBA/Anhydride System

PropertyUnmodified SystemSystem + 5 wt% HBP
Fracture Toughness (KIC, MPa·m1/2)0.71.5
Glass Transition Temperature (Tg, °C)165160
Tensile Strength (MPa)7570

The incorporation of nanoparticles into DGEBA resins offers a versatile approach to enhancing their mechanical properties, including toughness. Various types of nanoparticles, such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), carbon nanotubes (CNTs), and graphene, have been investigated as reinforcing agents. The toughening mechanisms associated with nanoparticle reinforcement are multifaceted and depend on the type, size, shape, and surface functionalization of the nanoparticles, as well as their dispersion within the epoxy matrix.

Well-dispersed nanoparticles can induce a range of energy-dissipating mechanisms, including crack deflection, particle debonding, and the formation of localized shear bands in the matrix. For instance, silica nanoparticles, when properly functionalized to ensure good interfacial adhesion, can lead to a significant increase in the fracture toughness and modulus of DGEBA resins. Similarly, the high aspect ratio and exceptional mechanical properties of CNTs and graphene make them potent reinforcing agents, capable of bridging and deflecting cracks, thereby impeding their propagation. Research has shown that even at low loading levels, these carbon-based nanofillers can substantially improve the toughness of epoxy composites.

Table 3: Effect of Nanoparticle Reinforcement on DGEBA Resin Properties

Nanoparticle (Loading)Fracture Toughness (KIC, MPa·m1/2)Young's Modulus (GPa)
None0.63.2
Silica (5 wt%)1.14.0
MWCNTs (0.5 wt%)1.33.8
Graphene (0.5 wt%)1.43.9

Functionalization and Derivatization of DGEBA

Beyond toughening, the modification of DGEBA through functionalization and derivatization allows for the introduction of specific properties, such as improved thermal stability, flame retardancy, and altered surface characteristics. This is achieved by chemically modifying the DGEBA backbone or its reactive epoxy groups.

The incorporation of silicon and fluorine atoms into the DGEBA structure can impart unique and desirable properties. Silicon-containing epoxy resins, often synthesized by reacting DGEBA with organosilicon compounds, can exhibit enhanced thermal stability, improved flexibility, and lower moisture absorption compared to their unmodified counterparts. The presence of siloxane linkages in the polymer backbone contributes to these improved properties.

Fluorine-containing epoxy resins are synthesized by incorporating fluorinated segments into the DGEBA molecule. The high electronegativity and low polarizability of the fluorine atom lead to materials with low surface energy, excellent chemical resistance, and improved dielectric properties. These characteristics make them suitable for applications in coatings, electronic packaging, and as matrices for advanced composites. The synthesis of these specialty resins often involves multi-step reactions to introduce the desired functional groups.

Table 4: Properties of Functionalized DGEBA Resins

Resin TypeKey Property Enhancement
Silicon-Containing DGEBAIncreased Thermal Stability, Lower Moisture Absorption
Fluorine-Containing DGEBALow Surface Energy, High Chemical Resistance

To address the flammability of epoxy resins, phosphorus-based flame retardants can be integrated into the DGEBA structure. This can be achieved through either an additive approach, where phosphorus compounds are blended with the resin, or a reactive approach, where phosphorus-containing molecules are chemically incorporated into the polymer network. The reactive approach is often preferred as it avoids issues of migration and leaching of the flame retardant.

Phosphorus-based flame retardants can act in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. In the gas phase, they can release radical scavengers that interrupt the combustion cycle. A common method for creating inherently flame-retardant DGEBA resins is to react DGEBA with phosphorus-containing compounds such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The resulting materials often exhibit significantly improved flame retardancy, as indicated by higher Limiting Oxygen Index (LOI) values and better ratings in UL-94 vertical burn tests.

Table 5: Flame Retardant Properties of Phosphorus-Modified DGEBA

MaterialLOI (%)UL-94 Rating
Unmodified DGEBA22No Rating
DGEBA-DOPO Adduct32V-0

Advanced Characterization Methodologies in Diglycidyl Bisphenol a Resin Research

Spectroscopic Analysis of DGEBA Reactions and Structures

Spectroscopic techniques are indispensable for probing the chemical structure of DGEBA and tracking the transformation of functional groups during polymerization. By analyzing the interaction of electromagnetic radiation with the material, researchers can obtain qualitative and quantitative data on the curing process and the final network structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used tool for monitoring the curing reactions of DGEBA resins. utexas.edu This technique works by detecting the absorption of infrared radiation by specific molecular vibrations within the material. The progress of the curing reaction can be followed by observing the change in intensity of characteristic absorption bands corresponding to the reactive functional groups. uctm.edu

The most critical band for monitoring the cure of DGEBA is that of the epoxy (or oxirane) ring. The disappearance of the absorption peak at approximately 915 cm⁻¹, which corresponds to the C-O stretching vibration of the epoxide ring, is a direct measure of the extent of the reaction. uctm.eduresearchgate.netresearchgate.net Simultaneously, the formation of hydroxyl (-OH) groups, a byproduct of the epoxy ring-opening reaction, can be observed by the appearance or increased intensity of a broad band in the 3200-3500 cm⁻¹ region. uctm.eduresearchgate.net

When amine curing agents are used, the consumption of primary and secondary amines can also be tracked. For instance, the N-H stretching vibrations of primary amines appear as a doublet peak between 3200 cm⁻¹ and 3340 cm⁻¹. nih.gov As the curing reaction proceeds, these primary amine groups are converted to secondary and then tertiary amines, leading to a decrease in the intensity of these specific N-H bands. nih.gov Researchers often use a stable, non-reacting peak, such as the aromatic C=C stretching band around 1510 cm⁻¹ or 1608 cm⁻¹, as an internal reference to normalize the spectra and accurately quantify the conversion of reactive groups. uctm.edu

Table 1: Characteristic FTIR Absorption Bands for DGEBA Analysis
Wavenumber (cm⁻¹)AssignmentRole in Analysis
~3450 (broad)Hydroxyl (-OH) group stretchingMonitors formation of hydroxyl groups as a product of ring-opening. uctm.eduresearchgate.net
~3056Epoxy C-H stretchingIndicates presence of epoxy rings; intensity decreases with cure. nih.gov
~2967CH₃ asymmetric stretchingPart of the stable bisphenol A backbone, can be used as a reference. uctm.edu
1608, 1510Aromatic C=C stretchingUsed as an internal standard as the aromatic rings do not participate in the reaction. uctm.edu
1247Aromatic ether C-O-C stretchingPart of the DGEBA backbone. uctm.edu
~915Epoxy ring C-O stretching (oxirane)Primary peak for monitoring epoxy group conversion; its disappearance signifies curing. uctm.eduresearchgate.net
830Aromatic C-H bendingIndicates the para-substituted benzene (B151609) rings of the bisphenol A structure. uctm.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the precise structural elucidation of DGEBA resins. nih.govslideshare.net It provides detailed information about the atomic arrangement within the molecule by probing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

In ¹H NMR spectra of DGEBA, distinct signals correspond to the different types of protons in the molecule. researchgate.net The protons of the methyl groups on the bisphenol A backbone typically appear as a singlet around 1.6 ppm. The aromatic protons of the benzene rings produce signals in the 6.8 to 7.2 ppm region. The protons associated with the glycidyl (B131873) ether groups are particularly important for confirming the structure; the methylene (B1212753) (-CH₂) and methine (-CH) protons of the epoxy ring appear in the 2.5–3.5 ppm range, while the protons of the -O-CH₂- group are found around 3.9 to 4.3 ppm. researchgate.netacs.org

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (ppm) for DGEBA
NucleusChemical Shift (ppm)Assignment
¹H~1.6Methyl protons (-C(CH₃)₂)
¹H2.7 - 3.4Epoxy ring protons (CH₂ and CH) researchgate.netacs.org
¹H3.9 - 4.3Methylene protons adjacent to ether oxygen (-O-CH₂)
¹H6.8 - 7.2Aromatic protons
¹³C~31.0Methyl carbons (-C(CH₃)₂) uctm.edu
¹³C~41.9Quaternary carbon (-C(CH₃)₂) nih.gov
¹³C~44.2Epoxy ring methylene carbon (-CH₂) researchgate.net
¹³C~49.9Epoxy ring methine carbon (-CH) researchgate.net
¹³C~68.3Methylene carbon adjacent to ether oxygen (-O-CH₂) researchgate.net
¹³C114 - 157Aromatic carbons nih.gov

Near-Infrared (NIR) spectroscopy has emerged as a highly effective method for real-time, in-situ monitoring of the curing process of DGEBA resins. researchgate.nettandfonline.com NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations, which are typically weaker than those in the mid-infrared range but offer advantages such as deeper sample penetration and the use of fiber optics for remote monitoring. utexas.edu

This technique is particularly well-suited for quantifying the concentrations of hydrogen-containing functional groups, which are central to epoxy curing reactions. nih.govacs.org The primary absorption band used to track the consumption of the epoxy group is located at approximately 4530 cm⁻¹. semanticscholar.org This band arises from a combination of the second overtone of the epoxy ring and a fundamental C-H stretching vibration. semanticscholar.org

When DGEBA is cured with amine hardeners, NIR spectroscopy can distinguish between and quantify primary and secondary amine groups. The absorption band for the N-H stretching of primary amines is typically found around 4930 cm⁻¹ and 6670 cm⁻¹, while the secondary amine N-H stretch appears near 6500 cm⁻¹. kpi.ua The formation of hydroxyl groups can be monitored using the band around 7100 cm⁻¹. elsevierpure.com By tracking the decrease in the epoxy and primary amine peaks and the subsequent formation and consumption of secondary amines, a complete picture of the network development can be established. tandfonline.comkpi.ua This allows for a detailed analysis of reaction mechanisms and cure kinetics under various conditions. nih.govkpi.ua

Table 3: Key NIR Absorption Bands for Monitoring DGEBA Cure
Wavenumber (cm⁻¹)AssignmentApplication
~7100Hydroxyl (-OH) groupMonitoring the formation of hydroxyl groups. elsevierpure.com
~6670Primary Amine (R-NH₂)Monitoring consumption of primary amine curing agent. kpi.ua
~6500Secondary Amine (R₂-NH)Tracking the formation and consumption of secondary amines. kpi.ua
~4930Primary Amine (R-NH₂)Monitoring consumption of primary amine curing agent. kpi.ua
4623 - 4681Aromatic C-HUsed as an internal reference for quantification. semanticscholar.org
~4530Epoxy RingPrimary band for quantifying the conversion of epoxy groups. semanticscholar.org

Thermal Analysis Techniques in DGEBA Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For DGEBA research, these methods are vital for characterizing curing behavior, determining transition temperatures, and assessing thermal stability.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the curing of DGEBA resins. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. During the curing process, the cross-linking reactions are exothermic, releasing heat that is detected by the DSC instrument as an exothermic peak.

The total area under this exotherm is directly proportional to the total heat of reaction (ΔH), which indicates the extent of cure. researchgate.net By conducting DSC scans at different heating rates (non-isothermal) or at a constant temperature over time (isothermal), detailed cure kinetics can be studied. nih.gov Kinetic parameters such as the activation energy (Ea) can be calculated using models like the Kissinger or Ozawa-Flynn-Wall methods, providing crucial information for optimizing cure schedules. researchgate.net

DSC is also used to determine the glass transition temperature (Tg) of both the uncured and cured DGEBA resin. kpi.uabohrium.com The Tg is observed as a step-like change in the heat capacity in the DSC thermogram. mdpi.com For a thermosetting polymer, the Tg increases as the cross-linking reaction progresses and the molecular mobility becomes more restricted. The final Tg of the fully cured material is a critical parameter that defines its service temperature and mechanical properties. kpi.ua

Table 4: Typical DSC Data for DGEBA Curing Analysis
ParameterTypical Value/RangeSignificance
Activation Energy (Ea)50 - 120 kJ/molRepresents the energy barrier for the curing reaction; value depends on the curing agent and method (e.g., Kissinger). researchgate.netresearchgate.net
Heat of Reaction (ΔH)99 - 110 kJ/mol per epoxy equivalentTotal heat released during curing; indicates the completeness of the reaction. researchgate.net
Glass Transition Temp. (Tg) of Uncured Resin-25 to 0 °CTg of the initial liquid prepolymer. researchgate.net
Glass Transition Temp. (Tg) of Cured Resin90 - 180 °CTg of the final cross-linked network; depends on cure degree and system composition. researchgate.net

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation behavior of cured DGEBA resins. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots percentage weight loss against temperature.

From the TGA curve, key parameters regarding thermal stability can be determined. The onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5), indicates the beginning of significant thermal degradation. acs.org The temperature of maximum decomposition rate can be identified from the peak of the derivative TGA (DTG) curve. The amount of residual mass at the end of the experiment, known as char yield, provides information about the material's tendency to form a thermally stable carbonaceous layer upon decomposition. These data are critical for understanding the material's performance limits at elevated temperatures and for studying the effectiveness of flame retardant additives.

Table 5: Example TGA Data for Cured DGEBA Systems
ParameterTypical Temperature (°C)Description
Td5 (5% Weight Loss Temp.)300 - 380Indicates the onset of thermal degradation. acs.org
Tmax (Temp. of Max. Decomposition)350 - 450The temperature at which the rate of weight loss is highest.
Char Yield at 600°C10 - 30%The percentage of material remaining at high temperatures, indicating char formation.

Temperature Modulated Differential Scanning Calorimetry (TMDSC)

Temperature Modulated Differential Scanning Calorimetry (TMDSC) is an advanced thermal analysis technique that provides deeper insights into the curing behavior of Diglycidyl bisphenol A (DGEBA) resin systems compared to conventional DSC. By superimposing a sinusoidal temperature modulation on a linear heating ramp, TMDSC can separate the total heat flow into reversing and non-reversing components. This separation is crucial for accurately studying complex thermal events that occur during the curing of thermosets like DGEBA.

In the analysis of DGEBA systems, TMDSC has been effectively used to study cure kinetics and the influence of vitrification during the curing process. researchgate.net For instance, the non-isothermal curing of DGEBA with diamine hardeners like 3,3′-dimethyl-4,4′-diaminodicyclohexylmethane (3DCM) has been analyzed using TMDSC. researchgate.net Such studies involve performing scans at various underlying heating rates and modulation conditions (e.g., an amplitude of 0.2 K and a period of 60 s). researchgate.net

A key advantage of TMDSC in DGEBA research is its ability to detect vitrification and subsequent devitrification of the system as it cures. researchgate.net These phenomena, which can be observed in the modulus of the complex heat capacity and the phase angle signal, are critical for constructing Continuous Heating Transformation (CHT) cure diagrams. researchgate.net The technique allows for the precise determination of the glass transition temperature (Tg) and its evolution with the degree of cure. researchgate.netmdpi.comnih.gov The activation energy of the curing process can also be calculated by analyzing the calorimetric exothermic peaks at different heating rates. researchgate.net This detailed understanding of the relationship between cure, Tg, and vitrification is essential for optimizing processing cycles and predicting the final properties of the cured DGEBA material.

Rheological Investigations of DGEBA Systems

Rheology, the study of the flow and deformation of matter, provides critical information on the processing characteristics and network formation of DGEBA resin systems. Rheological investigations are fundamental to understanding how the resin behaves from its initial liquid state, through the gelation point, to the final solid, crosslinked network.

Dynamic Viscoelastic Property Measurement

The viscoelastic properties of DGEBA systems are commonly characterized using Dynamic Mechanical Analysis (DMA). This technique measures the material's response to a sinusoidal oscillating stress, yielding the storage modulus (E' or G') and the loss modulus (E'' or G''). The storage modulus represents the elastic portion of the response (energy stored), while the loss modulus represents the viscous portion (energy dissipated as heat). researchgate.net

The ratio of the loss modulus to the storage modulus is known as the loss tangent (tan δ), which is a measure of the material's damping properties. researchgate.net The peak of the tan δ curve is often used to determine the glass transition temperature (Tg) of the cured DGEBA network. researchgate.netmdpi.com In modified DGEBA systems, such as blends with carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN), the tan δ curve can exhibit multiple peaks, indicating the presence of micro-phase separation into distinct domains (e.g., CTBN-rich and epoxy-rich portions). researchgate.net

DMA results can show how the addition of modifiers affects the final network structure. For example, incorporating multifunctional epoxy systems can increase the storage modulus in the glassy region and shift the tan δ peak to a higher temperature, signifying an increase in the Tg of the modified system. mdpi.com These measurements are crucial for understanding the structure-property relationships and tailoring the mechanical performance of DGEBA-based materials for specific applications.

Viscosity and Gelation Time Determination

The curing of DGEBA resin is characterized by a profound change in its rheological properties, transitioning from a low-viscosity liquid to a solid gel. Viscosity is a critical parameter for processing, as it dictates the resin's flow, impregnation capabilities, and working life ("pot life"). nih.gov As the crosslinking reaction proceeds, the molecular weight of the polymer increases, leading to a dramatic rise in viscosity until the gel point is reached. researchgate.net

Gelation marks the incipient formation of an infinite molecular weight network, where the system changes from a liquid to a rubbery state. researchgate.net The time taken to reach this point is the gelation time (tgel). researchgate.net Several criteria are used to determine the gel point from rheological data, with the most common being the crossover point of the storage modulus (G') and loss modulus (G'') curves. researchgate.netmdpi.com Other criteria include the time at which the loss tangent (tan δ) becomes independent of frequency or the time required for viscosity to increase to a very large, almost infinite value. researchgate.net

The gelation time is highly dependent on temperature; as the isothermal cure temperature increases, the crosslinking reaction accelerates, resulting in a shorter gel time. researchgate.net This relationship is critical for controlling the manufacturing process of DGEBA-based composites and adhesives.

Table 1: Effect of Isothermal Temperature on the Gelation Time of a DGEBA/TETA System. researchgate.net
Isothermal Temperature (°C)Gel Time (minutes)
45135
6060
8025

Influence of Modifiers on Rheological Behavior

The rheological behavior of DGEBA resins can be significantly altered by the addition of various modifiers, such as reactive diluents, toughening agents, and other polymers. These modifiers are used to enhance processability and final material properties.

For instance, the addition of a hyperbranched epoxy resin based on bisphenol A (BPA) and polyethylene (B3416737) glycol (PEG) to a DGEBA system intended for UV curing has been shown to reduce the gelation time. mdpi.comnih.govresearchgate.net The branched structure and "ball-bearing" effect of the hyperbranched polymer increase the mobility of the system, leading to an improved cure rate. mdpi.comnih.gov This effect is dependent on the intensity of the UV radiation used for curing; higher UV intensity leads to a faster reaction and a shorter gelation time for both neat and modified DGEBA systems. mdpi.com

Table 2: Influence of a Hyperbranched Epoxy (HBE10P) Modifier and UV Intensity on the Gelation Time (tgel) of DGEBA Systems Cured at 80°C. mdpi.com
SystemUV Intensity (mW cm-2)Gelation Time (tgel) (s)
DGEBA (Neat)1041.8
2032.0
3028.1
4025.8
5024.3
D90H10 (90% DGEBA + 10% HBE10P)1034.5
2027.5
3024.5
4022.7
5021.5

Elastomers are another class of modifiers used to improve the toughness of brittle epoxy networks. Studies have shown that adding elastomers, such as silyl-dihydroxy terminated ones, can significantly decrease the gel time of DGEBA cured with an amine. researchgate.net This suggests that the modifier can have a catalytic effect on the curing reaction, altering the rheological profile. researchgate.net Similarly, modifying DGEBA with polydimethylsiloxane, diglycidyl ether (PDMS-DGE) affects the final thermomechanical properties, resulting in materials with altered glass transition temperatures. x-mol.net The choice and concentration of a modifier are therefore critical variables that allow for the precise tailoring of the rheological and final properties of DGEBA systems.

Morphological and Microstructural Characterization

The final performance of DGEBA-based materials, particularly composites and modified blends, is intrinsically linked to their morphology and microstructure. Understanding the spatial arrangement of different phases, fillers, and the polymer network at the micro- and nanoscale is essential for explaining mechanical and thermal properties.

Scanning Electron Microscopy (SEM) for Composite Morphology

Scanning Electron Microscopy (SEM) is a powerful and widely used technique for characterizing the morphology of DGEBA composites. tescan-analytics.com It provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced by the electron-sample interactions reveal information about surface topography and composition. tescan-analytics.com

In the study of DGEBA composites, SEM is invaluable for examining fracture surfaces. mdpi.com The analysis of these surfaces can reveal the failure mechanism, the degree of adhesion between the epoxy matrix and reinforcing fillers, and the dispersion of those fillers. For example, SEM analysis of DGEBA composites filled with expanded graphite (B72142) and copper powder has shown sheet-shaped blocks with numerous microcracks on the fracture surfaces. researchgate.net

SEM is also crucial for visualizing the effects of modifiers on the resin's morphology. In DGEBA modified with polydimethylsiloxane, diglycidyl ether (PDMS-DGE), SEM images of fracture surfaces showed voids of approximately 0.7 µm after the modifier was extracted with a solvent. x-mol.net This observation provided direct evidence of phase separation, where the rubbery modifier formed discrete domains within the epoxy matrix. x-mol.net Conversely, when a functionalized version of the modifier (PDMS-DGE-DCH) was used, no voids were observed after extraction, and elemental mapping revealed a uniform distribution of silicon. x-mol.net This indicated that the functionalized modifier had chemically reacted with and become an integral part of the epoxy network, preventing macroscopic phase separation. x-mol.net These examples highlight the capability of SEM to provide essential insights into the microstructure that governs the properties of DGEBA composites.

Small-Angle X-ray Scattering (SAXS) for Network Segment Evaluation

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials, including the complex network architecture of Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resins. nih.govnih.gov This method provides valuable insights into the spatial arrangement and correlation of network segments, which are crucial for understanding the material's macroscopic properties. SAXS operates by measuring the diffuse scattering of X-rays at very small angles from a sample, which contains low-resolution structural information about heterogeneities in electron density over length scales typically ranging from a few nanometers to several hundred nanometers. nih.govbnl.gov

In the study of DGEBA networks, SAXS is employed to evaluate the structure resulting from the curing process. For instance, investigations have been performed on epoxies where the necessary scattering contrast is provided by using a partially brominated DGEBA monomer cross-linked with agents like amine-terminated poly(propylene oxide)s. nist.gov In such studies, a distinct scattering maximum is often observed, which can be interpreted in terms of "correlation holes," representing the average distance between crosslink points in the network. nist.gov The position and intensity of this scattering peak can vary depending on the molecular weight and composition of the components used to form the network. nist.gov

The analysis of SAXS patterns from lamellar structures, which can be present in certain DGEBA-based systems like polymer layered silicate (B1173343) nanocomposites, relies on Bragg's law to relate the scattering angle to the spacing between layers. researchgate.netspectroscopyonline.com By generating structural models and comparing simulated diffraction patterns with observed data, researchers can refine their understanding of the network's microstructural features. spectroscopyonline.com

Electrical and Dielectric Characterization

The inherent electrical insulating properties of DGEBA resins can be systematically modified by incorporating various conductive fillers, leading to the development of composites with tailored electrical behavior for a wide range of applications. The electrical conductivity of these composites is highly dependent on the type, concentration, and morphology of the filler material within the epoxy matrix.

Studies have shown that the addition of reinforcing agents and conductive fillers significantly enhances the electrical conductivity of DGEBA-based materials. For example, incorporating carbon fiber cloth (CFC) into a DGEBA matrix substantially increases electrical conductivity, and this effect is further amplified by the inclusion of metallic powders. elsevierpure.com The introduction of a small amount of graphene has also been found to significantly improve the electrical conductivity of DGEBA/CFC composites. elsevierpure.com

The influence of various nanofillers on the electrical properties of DGEBA has been a subject of extensive research. The addition of Methylene Blue (MB), an organic dye, has been suggested as a suitable method to improve both the AC and DC electrical conductivity of DGEBA epoxy polymer composite panels. bohrium.com In one study, it was noted that the AC conductivity increased with frequency and that MB dye acts as a respectable filler to enhance the electrical AC conductivity. bohrium.comresearchgate.net Similarly, composites containing fluorinated graphene have exhibited low AC conductivity, which is desirable for certain dielectric applications. mdpi.com The table below summarizes the electrical resistivity of DGEBA composites with different fillers.

Click on a row to view more details.

Filler MaterialConcentration (wt%)Electrical Resistivity (Ω·m)
None (Neat DGEBA)0~1.0 x 10¹⁴
Boron Nitride (BN)20~1.0 x 10¹⁴
Oxidized Carbon Nanotubes (CNT-ox)0.5~1.0 x 10¹²
Pristine Carbon Nanotubes (CNT)0.5~1.0 x 10⁵
BN + CNT-ox20 + 0.5~1.0 x 10¹⁰
BN + CNT20 + 0.5~1.0 x 10⁵

Data derived from research on the synergistic effect of boron nitride and carbon nanotubes in epoxy composites. researchgate.net The neat DGEBA and BN-filled composites exhibit high electrical resistivity, confirming their insulating nature. The addition of carbon nanotubes, particularly in their pristine form, drastically reduces the resistivity, making the composite more conductive. researchgate.net

Dielectric Relaxation Spectroscopy (DRS) is a sensitive technique for probing the molecular dynamics of polymeric systems like DGEBA resins. By applying an oscillating electric field and measuring the material's response over a wide range of frequencies and temperatures, DRS can detect the motion of dipolar groups within the polymer network. These motions give rise to characteristic relaxation processes, each associated with different types of molecular mobility.

In DGEBA-based epoxies, several dielectric relaxation processes are typically observed. The α-relaxation, occurring at and above the glass transition temperature (Tg), is related to the large-scale, cooperative motion of polymer chain segments. soton.ac.uk At temperatures below Tg, secondary relaxations, labeled β and γ, are observed. The β-relaxation is often attributed to more localized motions. researchgate.net

The γ-relaxation is a prominent feature in the dielectric spectra of DGEBA resins, typically observed at low temperatures (e.g., 113–163 K). lincoln.ac.uksoton.ac.ukresearchgate.net Extensive research on this process has led to a new interpretation of its underlying physical mechanism. Analysis of the temperature dependence of the loss peak frequency suggests that the γ-relaxation can be best described as a thermally assisted tunneling displacement of a proton, a process termed "activated tunnelling". soton.ac.uklincoln.ac.uksoton.ac.ukresearchgate.net This model's parameters fit experimental data well and are physically consistent with the network topology as reflected by the glass transition temperature. soton.ac.ukresearchgate.net The network architecture can be systematically altered using functional network modifiers, which influences the characteristics of this relaxation. soton.ac.ukresearchgate.net

The activation energies for these secondary relaxations provide insight into the energy barriers associated with the molecular motions. The table below presents typical activation energy values for the γ- and β-relaxations in a DGEBA epoxy resin.

Click on a row to view more details.

Relaxation ProcessActivation Energy (kJ/mol)Typical Temperature Range
γ-relaxation27.7113 K - 163 K
β-relaxation79.9203 K - 303 K

Data obtained from broadband dielectric spectroscopy studies on DGEBA. researchgate.net The activation energy for the γ-relaxation is consistent with values reported in other studies, which range from approximately 23.8 to 27.6 kJ/mol. The β-relaxation occurs at a higher temperature and has a significantly higher activation energy, indicating a more energetically demanding local motion. researchgate.netresearchgate.net

Computational Modeling and Simulation of Diglycidyl Bisphenol a Resin Systems

Reaction Kinetics Modeling

Development of Reaction Models and Predictive Capabilities

The transformation of liquid diglycidyl ether of bisphenol A (DGEBA) resin into a solid, three-dimensional cross-linked polymer network is a complex process governed by a series of chemical reactions. mdpi.comacs.org Computational modeling has become an indispensable tool for simulating this curing process, offering deep insights into reaction kinetics and enabling the prediction of final material properties. mdpi.complymouth.ac.uk

The curing of DGEBA, typically with an amine agent, involves several key reactions. The process begins with the reaction of an epoxy group with a primary amine, forming a secondary amine. This secondary amine can then react with another epoxy group, creating a tertiary amine and establishing a cross-link. nih.gov These reactions are exothermic, releasing heat that can influence the reaction rate. nih.gov Kinetic models are developed to mathematically describe the rate at which these reactions occur. A commonly used approach is the Kamal-Sourour model, a phenomenological model that effectively describes the autocatalytic nature of the cure reaction. elsevierpure.com

These models are built using data from experimental techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reactions at various temperatures and heating rates. mdpi.com By fitting the model equations to the experimental data, key kinetic parameters such as activation energy and reaction order are determined. mdpi.com More advanced models integrate quantum mechanical calculations to determine reaction mechanisms and activation energies at a fundamental level. acs.org

The predictive power of these models is a significant advantage. They can forecast the evolution of the degree of cure over time under different temperature profiles (isothermal or dynamic). mdpi.com This is crucial for optimizing manufacturing processes like Resin Transfer Molding (RTM). plymouth.ac.uk Furthermore, these models can predict critical material properties such as the gel point , the moment the resin transitions from a liquid to a solid gel, and the final glass transition temperature (Tg) , which defines the upper service temperature of the cured material. mdpi.comcranfield.ac.uk

Multiscale modeling approaches combine detailed atomistic simulations with higher-level continuum models to bridge the gap from molecular reactions to macroscopic properties. mdpi.comresearchgate.net This allows for the prediction of mechanical properties, such as the elastic modulus, as the network structure evolves during curing. mdpi.com

Table 1: Key Parameters in DGEBA Cure Kinetic Models

ParameterDescriptionMethod of DeterminationSignificance
Activation Energy (Ea) The minimum energy required to initiate the curing reaction.Derived from DSC data using methods like the Kissinger or Arrhenius equations. mdpi.comDetermines the temperature sensitivity of the reaction rate.
Reaction Order (m, n) Exponents in the kinetic model that describe the dependence of the reaction rate on the concentration of reactants.Determined by fitting kinetic models (e.g., Kamal-Sourour) to experimental data. elsevierpure.comDefines the shape of the cure rate curve.
Total Heat of Reaction (ΔHtotal) The total amount of heat released during the complete curing process.Measured by integrating the heat flow curve from DSC experiments. mdpi.comUsed to calculate the degree of cure at any given time.
Glass Transition Temp. (Tg) The temperature at which the cured resin transitions from a rigid, glassy state to a more rubbery state.Measured via DSC or Dynamic Mechanical Analysis (DMA).A critical indicator of the thermal stability and mechanical performance of the final product. mdpi.com

Coarse-Grained Modeling for Large-Scale Systems

While atomistic simulations provide high-fidelity information about chemical reactions and local interactions, their computational cost restricts them to small systems and short timescales. northwestern.edu To study the formation and properties of the extensive polymer network in DGEBA resins, coarse-grained (CG) modeling is employed. nih.govresearchgate.net This technique simplifies the system by grouping multiple atoms into single "beads" or "superatoms," drastically reducing the computational demand. northwestern.edu

The development of a CG model involves defining how to map atom groups to these beads and then parameterizing the interaction potentials between them. northwestern.edu These potentials are carefully tuned to reproduce key properties of the material, such as its density and structural characteristics, which are often obtained from more detailed atomistic simulations or experimental data. mdpi.com This approach allows for simulations on length and time scales that are orders of magnitude larger than what is possible with all-atom models. northwestern.edu

A primary application of CG modeling for DGEBA is simulating the cross-linking process on a large scale. researchgate.net By implementing reactive force fields, CG simulations can model the formation of chemical bonds as the curing reaction proceeds, allowing researchers to observe the evolution of the polymer network from monomers to a fully cross-linked structure. mdpi.com This is crucial for understanding how factors like curing temperature and reactant stoichiometry influence the final network topology. acs.org

CG simulations have proven effective in predicting the mesoscopic structure of the cured resin, revealing that the network is often heterogeneous, with regions of high and low cross-link density. nih.govacs.org The formation of these heterogeneous structures is dependent on the curing temperature; lower temperatures can lead to a more homogeneous network, while higher temperatures may result in a more varied structure with nanoscale voids. acs.org

Furthermore, these large-scale models are invaluable for predicting the mechanical and thermal properties of the final material. By subjecting the simulated CG network to virtual mechanical tests (e.g., tension or shear), properties like Young's modulus, tensile strength, and the glass transition temperature can be calculated. mdpi.commdpi.com This predictive capability allows for the computational design and optimization of epoxy systems with tailored properties for specific applications. mdpi.com

Table 2: Comparison of Atomistic and Coarse-Grained Simulation Techniques for DGEBA

FeatureAtomistic SimulationCoarse-Grained (CG) Simulation
Level of Representation Individual atoms (C, H, O, N)Groups of atoms as single beads. northwestern.edu
Computational Expense Very HighRelatively Low
Typical System Size Thousands of atomsMillions of beads
Typical Timescale Nanoseconds (ns)Microseconds (µs) to Milliseconds (ms)
Primary Applications Investigating reaction mechanisms, calculating activation energies, detailed interfacial interactions. acs.orgSimulating large-scale network formation, predicting morphology, calculating mechanical properties (e.g., modulus, Tg). mdpi.comacs.org
Key Outputs Reaction pathways, bond energies, local density fluctuations.Network topology, gel point, stress-strain curves, phase separation. mdpi.com

Applications of Diglycidyl Bisphenol a Resin in Advanced Research Contexts

Structural Composites and Adhesives Research

In the realm of structural engineering, DGEBA-based systems are pivotal in the development of lightweight, high-strength materials for demanding sectors such as the aerospace and automotive industries. mdpi.comresearchgate.net Research focuses on enhancing the intrinsic properties of DGEBA through the incorporation of reinforcing phases, ranging from macroscopic fibers to nanoparticles.

The compatibility of DGEBA with various reinforcing fibers allows for the creation of composites with excellent in-plane properties. asme.org However, a significant area of research is the modification of the DGEBA matrix to improve toughness and interlaminar strength. Studies have shown that modifying the DGEBA matrix with other multifunctional epoxy systems can lead to significant improvements in mechanical performance. For instance, blending DGEBA with a tri-functional epoxy like distilled triglycidylether of meta-amino phenol (B47542) has been shown to increase tensile strength without negatively impacting the elastic modulus or glass transition temperature. mdpi.com

Table 1: Effect of Matrix Modification on DGEBA Resin Properties

Resin System Tensile Modulus (Compared to Neat DGEBA) Tensile Strength (Compared to Neat DGEBA) Glass Transition Temperature (Tg) (Compared to Neat DGEBA)
Neat DGEBA/anhydride (B1165640) system Reference Reference Reference
DGEBA (90 wt%)/distilled triglycidylether of meta-amino phenol (10 wt%) +4% +14% +5%

Data sourced from research on modifying bi-functional DGEBA with multifunctional epoxy systems. mdpi.com

A prominent frontier in materials science is the development of nanocomposites, where nanoparticles are dispersed within a polymer matrix to achieve remarkable property enhancements at very low filler concentrations. DGEBA is a widely used matrix for investigating the potential of various nanofillers, including carbon nanotubes (CNTs), graphene, and graphene oxide (GO). asme.orgutrgv.eduresearchgate.net

The incorporation of CNTs as a secondary reinforcement in traditional fiber-reinforced DGEBA composites can significantly improve through-thickness mechanical properties, such as elastic modulus and tensile strength. asme.org Research has demonstrated that even small weight percentages of multi-walled carbon nanotubes (MWNTs) can lead to substantial gains in the material's strength. asme.org Similarly, graphene oxide has been shown to be an effective reinforcement, with studies indicating that its addition can enhance the mechanical, thermo-physical, and electrical properties of DGEBA resins. utrgv.edu The key to unlocking these enhancements lies in achieving a homogeneous dispersion of the nanofiller and ensuring strong interfacial bonding between the nanoparticles and the DGEBA matrix, often facilitated by surface functionalization of the nanoparticles. utrgv.edu

Table 2: Performance Enhancement of DGEBA Nanocomposites with Carbon-Based Fillers

Filler Type Weight Percentage (wt.%) Property Enhanced Percentage Improvement
Multi-Walled Carbon Nanotubes (MWNTs) 1.0% Tensile Strength 25.4%
Multi-Walled Carbon Nanotubes (MWNTs) 2.0% Tensile Strength 50.8%
Graphene Oxide (GO) 0.3% Tensile Strength 23%
Graphene Oxide (GO) 0.3% Flexural Modulus 31%

Data compiled from studies on MWNT-epoxy-carbon composites and GO-reinforced bio-epoxy composites. asme.orgmdpi.com

Biomedical Research Applications

The versatility of DGEBA's chemistry allows for its adaptation for use in advanced biomedical research, particularly in the development of smart materials and clinical adhesives. While biocompatibility is a primary concern, research focuses on leveraging DGEBA's structural and chemical properties to create functional materials for medical devices, tissue regeneration, and therapeutic systems.

Shape memory polymers (SMPs) are smart materials capable of retaining a temporary, deformed shape and recovering their original, permanent shape upon exposure to an external stimulus, such as heat. researchgate.net DGEBA-based epoxy systems are extensively researched for creating thermosponsive SMPs due to their excellent mechanical properties and tunable glass transition temperature (Tg), which serves as the switching temperature for the shape memory effect. rsc.org

Research has demonstrated that DGEBA crosslinked with various agents, such as dicarboxylic acids, can form vitrimers—a special class of polymers—that exhibit excellent shape memory performance. rsc.orgrsc.org These materials have shown near-perfect shape fixity and shape recovery ratios, often exceeding 99%. rsc.orgrsc.org To further tailor these materials for specific biomedical applications, such as minimally invasive surgical tools or deployable medical devices, researchers incorporate biocompatible nanoparticles. Studies have explored the effects of adding fillers like titanium dioxide (TiO2) and MWCNTs to DGEBA-based SMPs, finding that such additions can optimize the thermomechanical and shape memory properties. researchgate.netinformit.org

In clinical settings, derivatives of DGEBA are fundamental components in resin-based dental materials, including composites, sealants, and adhesives. nih.gov The most common DGEBA derivative used is bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA). utrgv.edunih.gov Research in this field is often focused on the material's stability and the potential for leaching of unreacted components after polymerization.

Studies since the 1990s have investigated the leakage of bisphenol A (BPA) from dental materials derived from DGEBA. nih.gov Research has shown that trace amounts of BPA can be detected in the saliva of patients immediately following the placement of certain dental sealants. nih.govnih.gov This has spurred further research into the kinetics of this leakage, with findings indicating that salivary BPA levels typically peak within the first few hours and return to baseline levels shortly thereafter. nih.govjscimedcentral.com This area of research is critical for developing more stable and biocompatible dental adhesives and cements.

The application of DGEBA-based systems in drug delivery and tissue engineering is an emerging area of research. The goal is to create biocompatible and often biodegradable structures that can support tissue growth or release therapeutic agents in a controlled manner. Synthetic polymers are preferred for many of these applications because their degradation rates can be precisely tuned. igi-global.com

Research is exploring the development of DGEBA-based biocomposites for use as scaffolds and temporary implants. igi-global.com For example, snail shell-derived hydroxyapatite (B223615) has been studied as a reinforcement for epoxy biocomposites intended for orthopedic adhesive applications. igi-global.com Furthermore, advanced research has led to the development of multifunctional biomedical patches based on hyperbranched epoxy systems. These patches demonstrate a range of desirable properties for tissue regeneration, including self-healing capabilities, strong adhesion, and antibacterial activity, showcasing the potential of modified epoxy chemistries in advanced therapeutic applications. igi-global.com

Coatings Research

Diglycidyl ether of bisphenol A (DGEBA) resin is a foundational component in the formulation of advanced coatings, prized for its excellent adhesion, chemical resistance, and mechanical strength. zxchemuae.com Research in this area is dynamic, focusing on enhancing its inherent properties and extending its applicability to meet the demands of extreme and specialized environments. Innovations often involve the incorporation of functional fillers, nanoparticles, or the development of composite systems to augment performance characteristics such as corrosion resistance, durability, and environmental stability. mdpi.com

Anticorrosive Coatings Development and Performance

The primary application of DGEBA in coatings is for corrosion protection, particularly for metal substrates like steel and aluminum. wikipedia.org DGEBA-based epoxy coatings form a robust barrier that isolates the metal from corrosive agents. Research efforts are concentrated on creating more resilient and long-lasting anticorrosive systems.

One advanced approach involves the development of hybrid or composite coatings. For instance, studies on DGEBA/polypyrrole (PPy) composite coatings have demonstrated superior anticorrosive performance on mild steel compared to traditional epoxy coatings, showing enhanced protection in acidic, saline, and alkaline environments. researchgate.net The incorporation of conductive polymers like PPy is believed to create "smart" coatings that can passivate the metal surface. researchgate.net

Another avenue of research is the modification of the DGEBA resin itself. A synthesized diglycidyl bisphenol A aryl ether sulfone (DGBAAES) epoxy resin has been shown to act as a potent corrosion inhibitor for mild steel in a 1 M HCl solution. springerprofessional.deresearchgate.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirmed that this modified resin acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic reactions. At a concentration of 10⁻³ M, it achieved a protection efficiency of 95.2%. springerprofessional.deresearchgate.net

The addition of nanoparticles is also a widely explored strategy. Formulations containing silica (B1680970) (SiO₂) nanoparticles have shown significantly improved corrosion resistance for mild steel in 3.5% NaCl solutions. EIS measurements confirmed that increasing the SiO₂ content enhances the protective properties of the DGEBA coating, with the best performance observed at 5% SiO₂ content over a 30-day immersion period. researchgate.net

Table 1: Performance of DGEBA-Based Anticorrosive Coatings

Coating System Substrate Corrosive Medium Key Research Finding Protection Efficiency (%)
DGEBA/Polypyrrole Composite Mild Steel Acid, Alkaline, Saline Superior anti-corrosive performance compared to standard epoxy coatings. researchgate.net Not specified
DGBAAES Resin Mild Steel 1 M HCl Acts as a mixed-type inhibitor, forming a protective barrier on the metal surface. researchgate.net 95.2
DGEBA with 5% SiO₂ Nanoparticles Mild Steel 3.5% NaCl Significantly improved corrosion resistance with prolonged immersion. researchgate.net Not specified

High-Performance and Protective Coatings

Beyond standard corrosion resistance, DGEBA resins are integral to the development of high-performance coatings designed for demanding applications such as aerospace, automotive, and industrial flooring. zxchemuae.comyoutube.com These applications require superior mechanical properties, thermal stability, and resistance to environmental degradation like UV radiation. mdpi.commdpi.comnih.gov

Research has shown that the mechanical properties of DGEBA can be significantly enhanced through modification with other multifunctional epoxy systems. Blending DGEBA with a small amount (10 wt.%) of a tri-functional epoxy, distilled triglycidylether of meta-amino phenol, resulted in a 14% increase in tensile strength and a 5% increase in the glass transition temperature, without compromising other mechanical properties. mdpi.com This improvement is attributed to increased crosslink density and polymer chain entanglement. mdpi.com

For outdoor applications, the photochemical stability of DGEBA coatings is a critical concern, as UV exposure can lead to degradation, a phenomenon known as "chalking". wikipedia.org The choice of curing agent, or hardener, plays a crucial role in the coating's performance. A comparative study of DGEBA resins cured with aromatic, cycloaliphatic, and aliphatic diamine hardeners revealed that the system with the cycloaliphatic hardener exhibited the best performance for outdoor protection. mdpi.comnih.gov It showed reduced water absorption, the lowest mass loss, and an increase in glass transition temperature following UV irradiation. mdpi.comnih.gov

The toughness of inherently brittle DGEBA resins is another key area of research for high-performance applications. mdpi.commdpi.com Incorporating a bio-based derivative of protocatechuic acid (PDEP) as a toughening agent has yielded significant improvements. The addition of just 5.0 wt% of PDEP to the DGEBA matrix nearly doubled the impact strength from 27 kJ·m⁻² to 50 kJ·m⁻², demonstrating a substantial enhancement in the material's resistance to fracture. acs.org

Table 2: Mechanical and Performance Enhancements in DGEBA Coatings

Modification/System Property Investigated Research Finding
DGEBA (90 wt.%) / Triglycidylether of meta-amino phenol (10 wt.%) Tensile Strength Increased by 14% compared to neat DGEBA. mdpi.com
DGEBA (90 wt.%) / Triglycidylether of meta-amino phenol (10 wt.%) Glass Transition Temperature Increased by 5% compared to neat DGEBA. mdpi.com
DGEBA cured with Cycloaliphatic Hardener UV Stability / Water Resistance Showed lowest mass loss and reduced water absorption after UV exposure. mdpi.comnih.gov
DGEBA with 5.0 wt% PDEP Toughening Agent Impact Strength Increased from 27 kJ·m⁻² (neat DGEBA) to 50 kJ·m⁻². acs.org

Sustainability and Environmental Considerations in Diglycidyl Bisphenol a Resin Research

Development of Bio-Based and Renewable DGEBA Alternatives

The primary strategy to enhance the sustainability of epoxy resins is the replacement of petroleum-derived components, particularly bisphenol A (BPA), with renewable, bio-based feedstocks. rsc.org Researchers are exploring a variety of natural sources to synthesize epoxy resins with properties comparable to or exceeding those of traditional DGEBA.

Natural oils and lignin (B12514952) have emerged as promising renewable feedstocks for the synthesis of DGEBA alternatives due to their abundance and chemical structures.

Natural Oils: Vegetable oils, such as soybean oil, are readily available and can be chemically modified through epoxidation to create thermosetting epoxy resins. rsc.orgresearchgate.net Epoxidized soybean oil (ESBO) is a bio-based resource that can be used as a plasticizer and reactive diluent in polymer formulations. researchgate.net However, a significant drawback of epoxy resins derived from vegetable oils is their aliphatic structure, which often results in lower thermal and mechanical properties compared to the aromatic structure of DGEBA. rsc.orgresearchgate.net

Lignin: As the second most abundant natural polymer after cellulose (B213188), lignin is a rich source of aromatic structures, making it an excellent candidate for replacing BPA in high-performance epoxy resins. rsc.orgresearchgate.netbohrium.com Lignin's aromatic groups can impart stiffness and thermal stability, which are characteristic of DGEBA-based materials. rsc.org Research has focused on using unmodified lignin to fully replace BPA in epoxy formulations, addressing challenges such as lignin's high polydispersity and low solubility. bohrium.com Studies have shown that lignins with higher phenolic hydroxyl content and lower molecular weights are more suitable for epoxidation. bohrium.com When cured, some epoxidized lignin-based systems exhibit thermomechanical performance and thermal stability comparable to conventional DGEBA systems. bohrium.com

Derivatives from simple sugars and aromatic compounds like vanillin (B372448) represent another significant avenue in the development of bio-based epoxy resins.

Glucose: Carbohydrates such as glucose can be fermented to produce valuable chemical building blocks. rsc.org For instance, itaconic acid, which is produced from the fermentation of carbohydrates like glucose, can be converted into epoxy resins. rsc.org Another cellulose-derived compound, levulinic acid, has also been used to produce diphenolic acid (DPA), a bio-based bisphenol material used to create epoxy thermosets with properties similar to DGEBA-based systems. researchgate.net

Vanillin: Vanillin, a bio-based aromatic compound that can be derived from lignin, has shown great potential for producing high-performance epoxy resins. researchgate.netcnrs.fr Its inherent aromaticity makes it a suitable replacement for BPA. rsc.org Research has demonstrated that vanillin-based epoxy resins, when cured, can exhibit superior thermal and mechanical properties compared to their DGEBA counterparts. cnrs.frresearchgate.net For example, a vanillin-based epoxy resin (DADE) cured with a primary amine showed a higher glass transition temperature (Tg) and tensile strength than a similarly cured DGEBA resin. cnrs.frresearchgate.net Furthermore, vanillin derivatives can be used to create recyclable epoxy vitrimers and have been reinforced with lignin-containing cellulose nanofibrils to produce sustainable bio-based products with significantly improved mechanical performance. acs.orghgxx.org

Table 1: Comparison of Mechanical Properties between Vanillin-Based (DADE-D230) and DGEBA-Based (DGEBA-D230) Epoxy Resins. cnrs.frresearchgate.net
PropertyDADE-D230DGEBA-D230
Glass Transition Temperature (Tg)106°C98°C
Tensile Strength57.4 MPa45.1 MPa
Elongation at Break3.1%2.4%

Green Chemistry Principles in DGEBA Synthesis and Processing

The application of green chemistry principles aims to make the entire lifecycle of DGEBA and its alternatives more environmentally benign. These principles focus on enhancing production efficiency, minimizing waste, and using safer chemicals. youtube.com Key strategies include using renewable feedstocks, avoiding hazardous solvents, and designing products that degrade after use. youtube.com

In the context of epoxy resins, this involves several approaches:

Use of Renewable Feedstocks: As detailed in the previous section, there is a strong emphasis on replacing petroleum-based precursors with bio-based materials like lignin, vanillin, and plant oils. researchgate.netrsc.org For example, rosin (B192284) acid oligomers from pine trees have been modified and used to prepare DGEBA-free thermosets. rsc.org

Safer Synthesis Routes: Research is exploring the use of bio-based epichlorohydrin (B41342) to replace the conventional fossil-based version, reducing the reliance on petroleum. researchgate.net

Waste Minimization and Atom Economy: The principles of green chemistry encourage synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. youtube.com This includes developing more efficient curing reactions and minimizing the use of non-reactive diluents or solvents.

Recyclability, Repairability, and Reprocessability of DGEBA-Based Thermosets

A major environmental drawback of traditional DGEBA thermosets is their highly cross-linked molecular structure, which prevents them from being easily reprocessed, repaired, or recycled. researchgate.net To address this, researchers are developing innovative strategies to introduce reversibility into the polymer network.

One promising approach is the incorporation of dynamic or cleavable bonds into the thermoset structure. This can be achieved through:

Cleavable Linkages: Introducing specific chemical linkages into the hardener or resin that can be selectively broken under certain conditions (e.g., acid, heat, or light). polymerinnovationblog.commdpi.com For instance, using an imine-containing secondary amine hardener allows for the creation of a high-performance DGEBA-based epoxy that can be depolymerized in an acidic environment. tue.nltue.nl This process allows for the recovery of the original monomers and any reinforcing materials, such as carbon fibers, which can then be used to synthesize new thermosets with properties identical to the virgin material. tue.nltue.nl

Dynamic Covalent Bonds (Vitrimers): Creating networks with dynamic covalent bonds that can rearrange, allowing the material to be reprocessed and reshaped at elevated temperatures, similar to thermoplastics, while retaining its thermoset properties at service temperatures. hgxx.orgresearchgate.net Vanillin has been used to create such epoxy vitrimers that are reprocessable and can be recycled via hot pressing. researchgate.nethgxx.org This approach enables closed-loop recycling without compromising material performance. researchgate.net

Solvent-based recycling has also been demonstrated, where the cross-linked network can be completely dissolved in a specific solvent, allowing for the recovery of the polymer and fillers. tue.nltue.nl

Table 2: Properties of Virgin vs. Recycled DGEBA-Based Thermosets. tue.nl
MaterialPropertyVirgin PolymerSolvent-Recycled Polymer
Unreinforced Polymer (P1)Tg95 °C95.3 °C
Young's Modulus2.18 GPa2.48 GPa
Tensile Strength63.4 MPa63.8 MPa
Carbon Fiber Reinforced (P1CF)Tg-101.3 °C
Young's Modulus10.99 GPa-
Tensile Strength328.3 MPa-

Environmental Impact Mitigation Strategies

Mitigating the environmental impact of DGEBA resins involves a multi-faceted approach, from reducing the toxicity of raw materials to managing the end-of-life of the final products.

A primary concern with DGEBA is its reliance on bisphenol A (BPA), a compound identified as an endocrine disruptor with potential health risks. emerald.comnih.gov Therefore, a key mitigation strategy is the replacement of BPA with safer, often bio-based, alternatives like vanillin, lignin derivatives, and diphenolic acid, as discussed previously. researchgate.netemerald.com

Another critical strategy is the enhancement of durability and resistance to environmental degradation . For example, research on hydrogenated DGEBA (HDGEBA) has shown that it and its composites exhibit greater resistance to chemical and thermal degradation and photodegradation compared to standard DGEBA. une.edu.au This increased durability can extend the service life of products, reducing the frequency of replacement and associated waste. However, UV radiation can still cause surface degradation, such as yellowing and darkening, in epoxy resins. mdpi.com

Finally, the development of recyclable and reprocessable thermosets is a cornerstone of environmental impact mitigation. researchgate.netmdpi.com By designing polymers that can be broken down into their constituent monomers or re-molded, the industry can move towards a circular economy model, reducing landfill waste and the demand for virgin petroleum-based resources. researchgate.nettue.nl

Q & A

Basic Research Questions

Q. What are the critical factors in designing DGEBA-based epoxy formulations for controlled curing kinetics?

  • Methodological Answer : Curing kinetics depend on resin-to-hardener stoichiometry, curing agents (e.g., aliphatic amines like triethylenetetramine or cycloaliphatic agents like IPDA), and reaction conditions (temperature, humidity). Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential to monitor epoxy conversion and crosslinking efficiency. For example, cycloaliphatic amines (e.g., IPDA) require elevated temperatures (~80°C) for optimal curing, while aliphatic amines (e.g., triethylenetetramine) cure efficiently at room temperature .

Q. How does the molecular structure of DGEBA influence its mechanical and thermal properties?

  • Methodological Answer : The biphenyl backbone and glycidyl ether groups contribute to high rigidity, thermal stability (decomposition onset ~300°C), and chemical resistance. Molecular dynamics simulations paired with experimental tensile testing (ASTM D638) reveal that crosslink density inversely correlates with fracture toughness. Hyperbranched polyester modifiers can disrupt brittle networks, improving impact strength by 40–60% .

Q. What standardized methods are recommended for characterizing DGEBA’s viscosity and solubility in research settings?

  • Methodological Answer : Use rotational viscometry (ASTM D2196) to measure viscosity, noting that DGEBA’s viscosity ranges from 4,000–12,000 mPa·s at 25°C. For solubility, employ Hansen Solubility Parameters (HSPs) to predict compatibility; DGEBA dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, DMF) but is insoluble in water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanical properties of DGEBA nanocomposites?

  • Methodological Answer : Discrepancies often arise from nanoparticle dispersion quality and interfacial bonding. Use a combination of Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) to assess nanoparticle distribution. For example, silane-functionalized SiO₂ nanoparticles enhance tensile strength by 25% when uniformly dispersed via ultrasonication (30 min, 50 kHz), but agglomeration reduces efficacy .

Q. What experimental strategies optimize flame retardancy in DGEBA without compromising thermal stability?

  • Methodological Answer : Incorporate phosphorus-based modifiers (e.g., dimethyl methylphosphonate, DMMP) at 10–15 wt%, which synergize with DGEBA to achieve UL-94 V-0 ratings. Thermogravimetric Analysis (TGA) shows these additives lower peak heat release rates (pHRR) by 50% while maintaining glass transition temperatures (Tg) above 120°C. However, excess phosphorous content (>20 wt%) can plasticize the matrix, reducing Tg by ~15°C .

Q. How do hydrolysis products of DGEBA impact environmental toxicity, and how are they quantified?

  • Methodological Answer : Hydrolysis generates bisphenol A (BPA) and glycidol derivatives, which are endocrine disruptors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹³C-BPA internal standard) detects these compounds at sub-ppb levels in water matrices. Studies show hydrolysis rates increase 5-fold under alkaline conditions (pH >10), necessitating accelerated aging tests (e.g., 70°C, 14 days) .

Q. What advanced techniques elucidate interfacial adhesion between DGEBA and carbon fibers in composites?

  • Methodological Answer : Microdroplet debonding tests (ASTM D638 modified) quantify interfacial shear strength (IFSS). For DGEBA/carbon fiber systems, IFSS ranges from 40–60 MPa. Molecular dynamics simulations reveal that glycidyl ether groups form hydrogen bonds with hydroxylated fiber surfaces. Silane coupling agents (e.g., γ-glycidoxypropyltrimethoxysilane) improve IFSS by 30% by enhancing covalent bonding .

Data Contradiction and Validation

Q. Why do studies report conflicting glass transition temperatures (Tg) for identical DGEBA formulations?

  • Methodological Answer : Variations arise from curing protocols and measurement techniques. For example, Tg values from Dynamic Mechanical Analysis (DMA) are typically 10–15°C higher than those from DSC due to frequency-dependent viscoelastic responses. Validate results using multiple methods (DMA, DSC) and report curing history (e.g., post-curing at 150°C for 2 hours minimizes residual stress) .

Q. How should researchers address inconsistencies in nanoparticle-reinforced DGEBA’s dielectric properties?

  • Methodological Answer : Dielectric properties depend on nanoparticle purity and dispersion. Use X-ray Photoelectron Spectroscopy (XPS) to confirm surface chemistry (e.g., oxide layers on Al₂O₃ nanoparticles) and impedance spectroscopy (1 Hz–1 MHz) to measure permittivity. Contaminants (e.g., residual surfactants) can increase dielectric loss by 200%, necessitating Soxhlet extraction purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.